molecular formula C17H16N4OS B12036289 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-28-9

4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12036289
CAS No.: 478256-28-9
M. Wt: 324.4 g/mol
InChI Key: SKKZNDAQJOWAQT-HWVXOFFASA-N
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Description

4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that contains a triazole ring, a furan ring, and a thione group. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes with thiosemicarbazide derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Step 1: Synthesis of thiosemicarbazide derivative by reacting thiosemicarbazide with an appropriate aldehyde.

    Step 2: Cyclization of the thiosemicarbazide derivative with a suitable hydrazine derivative to form the triazole ring.

    Step 3: Condensation of the triazole derivative with a furan-2-carbaldehyde to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides and aryl halides can be used under basic conditions.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal activities. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.

Medicine: The compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential candidate for drug development.

Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to the induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparison with Similar Compounds

  • 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(o-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Comparison: Compared to similar compounds, 4-((3-(Furan-2-yl)-2-methylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione exhibits unique properties due to the presence of the m-tolyl group. This group can influence the compound’s reactivity, solubility, and biological activity. The position of the methyl group on the tolyl ring can affect the compound’s ability to interact with molecular targets, potentially enhancing its efficacy in certain applications.

Properties

CAS No.

478256-28-9

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-5-3-6-14(9-12)16-19-20-17(23)21(16)18-11-13(2)10-15-7-4-8-22-15/h3-11H,1-2H3,(H,20,23)/b13-10+,18-11+

InChI Key

SKKZNDAQJOWAQT-HWVXOFFASA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CO3)/C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CO3)C

Origin of Product

United States

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